D-Alanine benzyl ester p-toluenesulfonate salt

Catalog No.
S674404
CAS No.
41036-32-2
M.F
C17H21NO5S
M. Wt
351.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Alanine benzyl ester p-toluenesulfonate salt

CAS Number

41036-32-2

Product Name

D-Alanine benzyl ester p-toluenesulfonate salt

IUPAC Name

benzyl (2R)-2-aminopropanoate;4-methylbenzenesulfonic acid

Molecular Formula

C17H21NO5S

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C10H13NO2.C7H8O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,8H,7,11H2,1H3;2-5H,1H3,(H,8,9,10)/t8-;/m1./s1

InChI Key

NWOPHJSSBMABBD-DDWIOCJRSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(=O)OCC1=CC=CC=C1)N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](C(=O)OCC1=CC=CC=C1)N

Synthesis and Chemical Properties:

D-Alanine benzyl ester p-toluenesulfonate, also known as O-Benzyl-D-alanine toluene-p-sulphonate, is a synthetically derived chemical compound. It can be prepared through the reaction of D-alanine with benzyl bromide and p-toluenesulfonyl chloride []. This compound possesses the following key chemical properties:

  • Molecular formula: C₁₇H₂₁NO₅S []
  • Molecular weight: 351.42 g/mol []
  • CAS number: 41036-32-2 []
  • Appearance: White crystalline solid []

Applications in Organic Synthesis:

D-Alanine benzyl ester p-toluenesulfonate finds use as a versatile building block in organic synthesis due to the presence of the following functional groups:

  • Protected amine: The benzyl group serves as a protecting group for the amine functionality, allowing for selective modification of other parts of the molecule [].
  • Activated carboxylic acid: The p-toluenesulfonyl group activates the carboxylic acid moiety, facilitating its participation in various reactions like peptide bond formation and esterification.

These features make D-Alanine benzyl ester p-toluenesulfonate a valuable reagent for synthesizing various complex organic molecules, including:

  • Peptides: The activated carboxylic acid can be coupled with other amino acid derivatives to form peptides, which are essential building blocks of proteins [].
  • Heterocycles: The molecule can be incorporated into the synthesis of various heterocyclic compounds, which are ring structures containing atoms like nitrogen, oxygen, or sulfur, and play crucial roles in medicinal chemistry [].

Other Potential Applications:

While not as extensively explored as its applications in organic synthesis, D-Alanine benzyl ester p-toluenesulfonate has been investigated for other potential uses, such as:

  • Antimicrobial activity: Studies suggest that the compound may exhibit some antibacterial and antifungal properties, although further research is needed to determine its efficacy and mechanism of action [].
  • Enzyme inhibitor development: The molecule's structure could potentially be modified to create inhibitors for specific enzymes, which could have implications in drug discovery [].

D-Alanine benzyl ester p-toluenesulfonate salt is a chemical compound with the molecular formula C17H21NO5S and a molecular weight of 351.42 g/mol. It is classified as an amino acid derivative and is often utilized in biochemical research, particularly in proteomics. The compound is recognized for its role as a versatile building block in organic synthesis and has been identified by its CAS number 41036-32-2. Its IUPAC name is 4-methylbenzene-1-sulfonic acid; benzyl (2R)-2-aminopropanoate, reflecting its structure which includes a benzyl group attached to the D-alanine moiety and a p-toluenesulfonate group .

DBAT itself does not have a known biological mechanism of action. Its primary function is as a synthetic intermediate for creating peptides with specific D-alanine configurations. The resulting peptides may then have various biological activities depending on their structure.

  • Potential Irritant: The compound may be an irritant to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) when handling.
  • Suspected Carcinogen: Tosylate groups have been linked to potential carcinogenicity in some studies. Handle with care and avoid unnecessary exposure.
  • Proper Disposal: Follow recommended procedures for disposal of organic chemicals.
Typical of amino acid derivatives. Notably, it can undergo hydrolysis to yield D-alanine and p-toluenesulfonic acid under acidic or basic conditions. Additionally, it may react with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester group, facilitating substitution reactions that are valuable in synthetic organic chemistry .

The biological activity of D-alanine benzyl ester p-toluenesulfonate salt has been explored primarily in the context of its use as a substrate or building block in enzymatic reactions. It is known to be involved in peptide synthesis and has potential applications in drug development due to its structural similarity to naturally occurring amino acids. The compound's interactions with enzymes can provide insights into metabolic pathways and protein interactions .

Several methods exist for synthesizing D-alanine benzyl ester p-toluenesulfonate salt:

  • Esterification Reaction: D-alanine can be reacted with benzyl alcohol in the presence of p-toluenesulfonic acid to form the benzyl ester, followed by neutralization and crystallization.
  • Protection Strategy: The amino group of D-alanine can be protected using standard protecting groups before performing the esterification, ensuring selective reaction at the carboxylic acid site.
  • Salt Formation: The final step often involves neutralizing the product with p-toluenesulfonic acid to form the corresponding salt, enhancing solubility and stability .

D-Alanine benzyl ester p-toluenesulfonate salt finds applications across various fields:

  • Biochemical Research: It serves as a substrate for enzyme assays and peptide synthesis.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic agents, especially in targeting specific biological pathways.
  • Organic Synthesis: The compound acts as a versatile intermediate in synthetic organic chemistry, facilitating the construction of more complex molecules .

Interaction studies involving D-alanine benzyl ester p-toluenesulfonate salt have focused on its binding affinity with various enzymes and receptors. These studies help elucidate its role in metabolic processes and its potential effects on biological systems. The compound's interactions can influence enzyme kinetics, providing valuable data for understanding substrate specificity and catalytic mechanisms .

D-Alanine benzyl ester p-toluenesulfonate salt shares similarities with several other compounds, particularly amino acid esters and sulfonates. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
L-Alanine benzyl ester p-toluenesulfonate saltC17H21NO5SStereochemistry differs (L vs. D form)
Glycine benzyl ester p-toluenesulfonate saltC15H19NO5SLacks chiral center; simpler structure
D-Alanine methyl ester p-toluenesulfonate saltC13H17NO5SMethyl instead of benzyl group

D-Alanine benzyl ester p-toluenesulfonate salt is unique due to its specific stereochemistry (D form) and the presence of both a benzyl group and a sulfonate moiety, which enhances its solubility and reactivity compared to other similar compounds .

Other CAS

41036-32-2

Dates

Modify: 2023-08-15

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